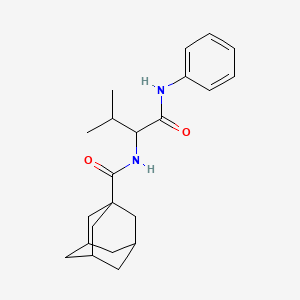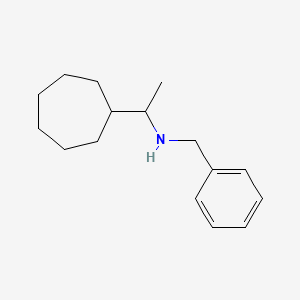
N-(1-Cycloheptylethyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cycloheptylethyl)benzylamine is a chemical compound with the molecular formula C16H25N . It is a derivative of benzylamine, which consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .
Synthesis Analysis
The synthesis of benzylamines, which are precursors to N-(1-Cycloheptylethyl)benzylamine, can be achieved through several methods. One common method involves the reaction of benzyl chloride and ammonia . Another method involves the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A more environmentally friendly approach would be to couple benzyl alcohols with ammonia directly .Molecular Structure Analysis
The molecular structure of N-(1-Cycloheptylethyl)benzylamine is based on its molecular formula, C16H25N . It is a derivative of benzylamine, which has a condensed structural formula of C6H5CH2NH2 .Chemical Reactions Analysis
Benzylamines, including N-(1-Cycloheptylethyl)benzylamine, can undergo a variety of chemical reactions. For instance, they can be alkylated using a Mn(I) pincer catalyst, which enables an atom-economic and highly efficient N-alkylation of amines with alcohols . They can also undergo oxidative debenzylation to provide the corresponding amides and carbonyl compounds .Applications De Recherche Scientifique
Oxidative Conversion in Chemical Synthesis
N-(1-Cycloheptylethyl)benzylamine, as a derivative of benzylamine, plays a crucial role in chemical synthesis. Tashrifi et al. (2021) highlighted its importance in the synthesis of N-heterocycles, a fundamental component in pharmaceutics, via oxidative reactions. These reactions are facilitated by various catalysts under different conditions, emphasizing the versatility of benzylamines in chemical industries (Tashrifi et al., 2021).
Catalysis and Synthesis of Complex Compounds
Sun et al. (2023) described a Cu-catalyzed oxidative cascade cyclization using benzylamines for synthesizing 1,4-dihydropyridines. This method demonstrates the utility of benzylamines in forming complex molecular structures with high efficiency, contributing significantly to the field of organic synthesis (Sun et al., 2023).
Application in Monoamine Oxidase Inactivation
Research by Silverman and Yamasaki (1984) explored the use of a benzylamine derivative in inactivating monoamine oxidase, an enzyme relevant in neurotransmitter metabolism. This research provides insights into the biochemical interactions and mechanisms of enzyme inactivation (Silverman & Yamasaki, 1984).
Development of Sustainable Catalytic Methodologies
Yan, Feringa, and Barta (2016) focused on the role of benzylamines in developing novel, sustainable catalytic methodologies for pharmaceutically active compounds. Their work underlines the importance of benzylamines in green chemistry and sustainable practices (Yan, Feringa, & Barta, 2016).
Chemoselective Catalytic Processes
Cheng et al. (2009) presented a novel method for the N-debenzylation of benzylamines, demonstrating the chemoselective catalytic processes involving benzylamines. Their work contributes to the understanding of selective catalytic reactions in organic chemistry (Cheng et al., 2009).
Safety And Hazards
The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . Specific safety data for N-(1-Cycloheptylethyl)benzylamine was not found in the retrieved sources.
Propriétés
IUPAC Name |
N-benzyl-1-cycloheptylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-14(16-11-7-2-3-8-12-16)17-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVVNPUXKJHWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-cycloheptylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
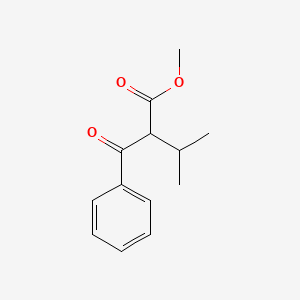
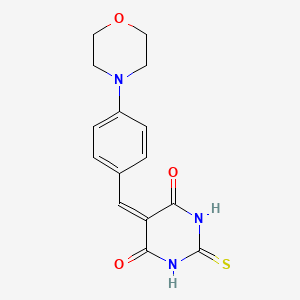
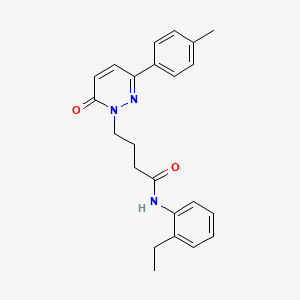
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)


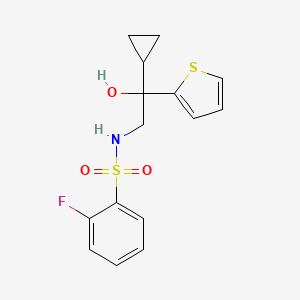
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
